4-amino-5-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride
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Overview
Description
Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazole forms the core of various important bioactive compounds, including celecoxib (a nonsteroidal anti-inflammatory drug) and rimonabant (an anti-obesity drug) .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with α,β-unsaturated carbonyls . For example, 5-aminopyrazoles can be synthesized via the reaction of hydrazonoyl halides with alkyl carbothioates .Molecular Structure Analysis
Pyrazoles are aromatic compounds and are part of a larger class of azoles. The nitrogen atoms in the pyrazole ring contribute to its aromaticity through a process called nitrogen inversion .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including alkylation, acylation, sulfonation, and halogenation .Physical and Chemical Properties Analysis
Pyrazoles are typically crystalline solids at room temperature. They are polar compounds and thus have good solubility in polar solvents like water .Scientific Research Applications
Chemistry and Synthesis of Heterocycles
Pyrazoline derivatives serve as crucial scaffolds for synthesizing a wide range of heterocyclic compounds. Their unique reactivity enables the creation of diverse classes of compounds, including pyrazolo-imidazoles, thiazoles, and other nitrogen-containing heterocycles. These compounds have broad applications in creating dyes and other materials under mild reaction conditions, showcasing the significance of pyrazoline-based chemistry in synthesizing novel heterocyclic frameworks (Gomaa & Ali, 2020).
Therapeutic Applications
Pyrazoline derivatives exhibit a wide range of biological activities, making them valuable in drug discovery. Their applications span across various therapeutic areas, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer treatments. The versatility of pyrazoline compounds is evident in their ability to interact with multiple biological targets, offering a rich source for developing new medicinal agents with potentially improved efficacy and lesser side effects (Shaaban et al., 2012; Ganguly & Jacob, 2017).
Pharmacological Significance
The pharmacological significance of pyrazoline and its analogs is further highlighted by their potential in treating a variety of diseases. For example, some pyrazoline derivatives have shown promise as inhibitors of monoamine oxidase (MAO), a target for treating depression and other neurological disorders. This indicates the therapeutic potential of pyrazoline compounds in the central nervous system and their role in developing new treatments for psychiatric and neurodegenerative diseases (Mathew et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-amino-5-phenyl-1,2-dihydropyrazol-3-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O.2ClH/c10-7-8(11-12-9(7)13)6-4-2-1-3-5-6;;/h1-5H,10H2,(H2,11,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHFGCHEPKXZAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NN2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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